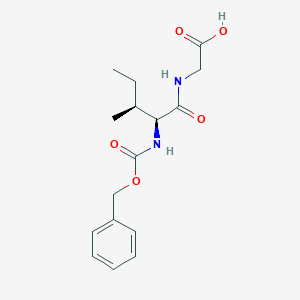
Z-ILE-GLY-OH
描述
Z-ILE-GLY-OH is a synthetic compound that belongs to the class of peptides. It is composed of a glycine residue linked to an L-isoleucine residue, which is further protected by a phenylmethoxycarbonyl group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
科学研究应用
Z-ILE-GLY-OH has several scientific research applications, including:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including drug design and development.
Industrial Applications: The compound is used in the production of various peptide-based products and materials.
作用机制
Mode of Action
The mode of action of Z-ILE-GLY-OH involves its interaction with its targets, leading to changes in their function. This compound, like other similar compounds, may bind to its targets, altering their conformation and thus their activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the compound’s potential for interaction with multiple targets. These could include pathways involved in signal transduction, protein synthesis, and cellular metabolism . The downstream effects of these interactions can be wide-ranging, potentially influencing numerous physiological processes.
Pharmacokinetics
It’s known that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds in the body .
Result of Action
The molecular and cellular effects of this compound’s action will depend on the specific targets it interacts with and the nature of these interactions. These effects could potentially include changes in enzyme activity, alterations in signal transduction pathways, and modifications to cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-ILE-GLY-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-isoleucine is protected using a phenylmethoxycarbonyl (Cbz) group. This is achieved by reacting L-isoleucine with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected L-isoleucine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the phenylmethoxycarbonyl protecting group using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-isoleucine and glycine are reacted with phenylmethoxycarbonyl chloride and coupling reagents in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions
Z-ILE-GLY-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)glycine
- N-(N-((Phenylmethoxy)carbonyl)-L-valyl)glycine
- N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine
Uniqueness
Z-ILE-GLY-OH is unique due to its specific amino acid sequence and the presence of the phenylmethoxycarbonyl protecting group. This combination provides distinct chemical and biological properties, making it valuable in peptide synthesis and research.
属性
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYODJQGJVQGX-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927717 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13254-04-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


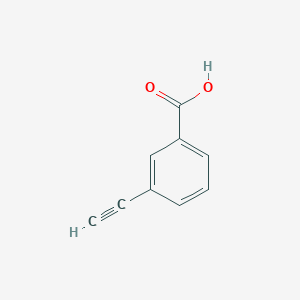
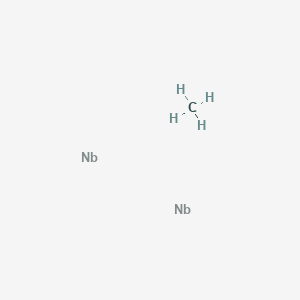
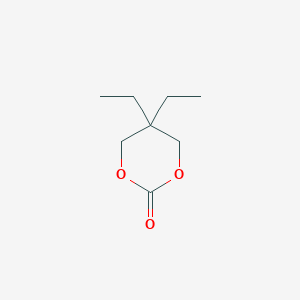
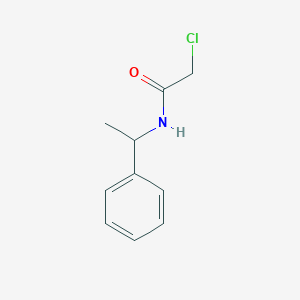

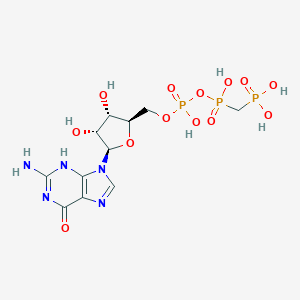

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
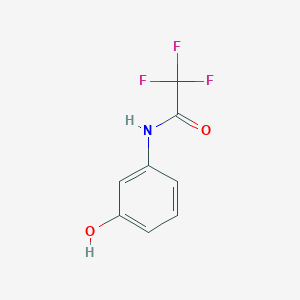
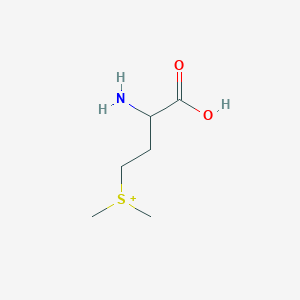
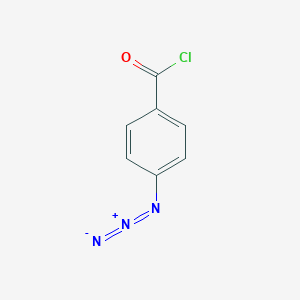
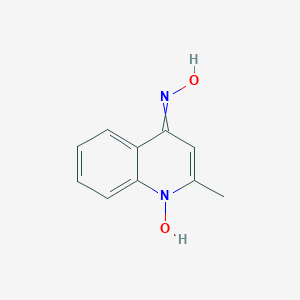
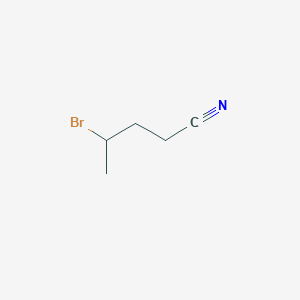
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
